molecular formula C7H3O7-3 B1259118 (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

Cat. No.: B1259118
M. Wt: 199.09 g/mol
InChI Key: ODTDYYZJDQGKQT-NSCUHMNNSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is trianion of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid arising from deprotonation of all three carboxylic acid groups. It is a conjugate base of a (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid.

Scientific Research Applications

Synthesis and Chemistry

  • Building Blocks in Synthesis

    Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, closely related to (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, serve as building blocks in synthesizing biologically active compounds. An efficient synthesis protocol using microwave assistance and ytterbium triflate catalyst has been developed, yielding these acids from various (hetero)aromatic ketones and glyoxylic acid (Tolstoluzhsky et al., 2008).

  • Molecular Structure Studies

    The structure of N-Phenylmaleamic acid, a derivative of 4-oxobut-2-enoic acid, has been studied, revealing planar molecules stabilized by intramolecular hydrogen bonds (Lo & Ng, 2009).

Biological Activities

  • Hemostatic Activity

    Certain 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids have been synthesized and found to exhibit high hemostatic activity and low acute toxicity (Pulina et al., 2017).

  • Antimicrobial Activity

    Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts have been synthesized and studied for antimicrobial activity (Gein et al., 2020).

Material Science

  • Complexes with Transition Metal Ions: Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions like Mn(II), Co(II), Ni(II), and others have been synthesized, characterized, and studied for their thermal and magnetic properties (Ferenc et al., 2017).

Catalysis

  • Catalyst for Biodiesel Formation: Novel triorganotin(IV) complexes have been synthesized as potential catalysts for biodiesel production. These complexes showed effective catalytic performance in the transesterification of corn oil with methanol (Zubair et al., 2019).

Properties

Molecular Formula

C7H3O7-3

Molecular Weight

199.09 g/mol

IUPAC Name

(E)-4-oxobut-1-ene-1,2,4-tricarboxylate

InChI

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h2H,1H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-2+

InChI Key

ODTDYYZJDQGKQT-NSCUHMNNSA-K

Isomeric SMILES

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)C(=O)[O-]

Canonical SMILES

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)C(=O)[O-]

Synonyms

3-carboxy-5-oxo-2-hexenedioic acid
4-oxalmesaconic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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